1-(3-甲基苯基)-1H-咪唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring that includes two nitrogen atoms . Imidazoles are commonly found in biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazole derivatives often involves multistep processes and one-pot procedures, using green chemistry principles and simple reagents . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various spectral techniques, including Fourier Transform Infrared (FTIR), UV–Vis, Raman, Laser fluorescence, and Terahertz (THz) spectroscopy .Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, transaminases have been used for the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be analyzed using techniques such as scanning electron microscopy (SEM), X-ray diffraction, and energy-dispersive X-ray spectroscopy (EDXS) . The thermal behavior can also be studied in correlation with its physical (refractive index, electric susceptivity, optical anisotropy) and chemical (acidity) properties .科学研究应用

合成和化学性质

咪唑等1,3-唑的4-磷酸化衍生物的合成和转化对于理解1-(3-甲基苯基)-1H-咪唑-4-羧酸等化合物的化学和生物学性质至关重要。合成通常涉及咪唑的金属衍生物和卤化磷,目的是生成具有各种类型的生物活性的衍生物,例如杀虫杀螨、抗肿瘤和降压作用等。这项系统研究强调了1,3-唑衍生物在合成复杂天然分子和合成药物中的重要性,展示了该化合物在开发具有多种生物活性的潜在治疗剂中的作用 (Abdurakhmanova 等,2018)。

抗癌潜力

克诺维纳格尔缩合反应是一种参与生成 α, β-不饱和酮/羧酸的化学反应,对于开发具有生物活性的分子(包括具有抗癌活性的分子)至关重要。通过这种方法合成的化合物通过靶向各种癌症相关机制表现出显着的抗癌活性,突显了官能团及其衍生物在癌症治疗药物发现和开发中的重要性 (Tokala 等,2022)。

抗氧化剂和抗炎剂

通过涉及羧酸的反应合成的苯并稠噻唑衍生物已被评估其抗氧化和抗炎活性。这项研究旨在通过探索这些衍生物的抗氧化和抗炎特性来开发替代治疗剂,这对于解决各种炎症和氧化应激相关疾病至关重要 (Raut 等,2020)。

作用机制

安全和危害

未来方向

属性

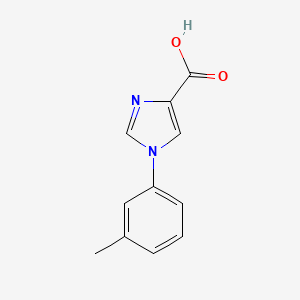

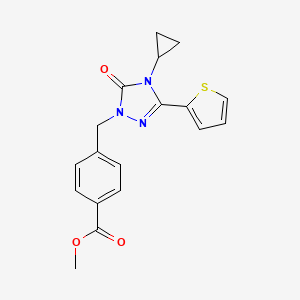

IUPAC Name |

1-(3-methylphenyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJYLYCUSXCALJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)

![N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581918.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2581919.png)

![2-{[4-(4-Benzylpiperazino)-3-nitrophenyl]methylene}malononitrile](/img/structure/B2581926.png)

![4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2581930.png)

![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2581931.png)